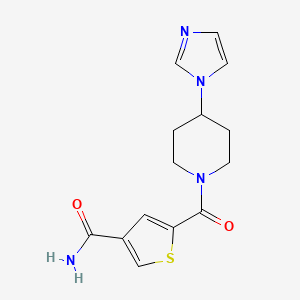
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine, commonly known as BIM, is a small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. BIM is a benzimidazole derivative that has been shown to exhibit anti-cancer activity in various in vitro and in vivo models.
Mecanismo De Acción
BIM exerts its anti-cancer activity by targeting the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 proteins are anti-apoptotic proteins that prevent the activation of caspases and subsequent apoptosis. BIM binds to the hydrophobic groove of BCL-2 proteins, displacing pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK). This results in the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects
BIM has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. BIM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the efficacy of these treatments. In addition, BIM has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIM is a small molecule that can be easily synthesized in the laboratory. It has been extensively studied in various in vitro and in vivo models, making it a well-established tool for cancer research. However, the mechanism of action of BIM is complex, involving multiple protein-protein interactions, which makes it challenging to study. In addition, the efficacy of BIM as a cancer therapy may be limited by the development of drug resistance in cancer cells.
Direcciones Futuras
Future research on BIM could focus on developing analogs of BIM with improved efficacy and reduced toxicity. In addition, the combination of BIM with other anti-cancer agents could be explored to improve the efficacy of cancer therapy. Further studies on the mechanism of action of BIM could also provide insights into the regulation of apoptosis and the development of drug resistance in cancer cells. Overall, BIM holds great promise as a potential cancer therapy, and further research on this compound could lead to the development of novel anti-cancer agents.
Métodos De Síntesis
The synthesis of BIM involves the reaction between 2-aminobenzimidazole and N-benzyl-N-methylpropane-1,3-diamine in the presence of a catalyst. The reaction yields BIM as a white solid with a melting point of 194-196°C. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
BIM has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. BIM induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. BIM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-22(14-15-8-3-2-4-9-15)13-7-12-19-18-20-16-10-5-6-11-17(16)21-18/h2-6,8-11H,7,12-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZJOPLGFKMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5R)-3-[[[1H-imidazol-5-yl(phenyl)methyl]amino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440065.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-3-methylpyridine-4-sulfonamide](/img/structure/B7440067.png)
![N-[(3S)-1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pyrrolidin-3-yl]-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7440068.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)